![molecular formula C12H12BrNO3 B7558461 5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent due to its unique properties. In
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may work by reducing inflammation through its effects on the immune system.
Biochemical and Physiological Effects:
5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. Additionally, this compound has been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide in lab experiments is its unique properties. This compound has shown promise as a therapeutic agent and has low toxicity in animal models. Additionally, this compound can be synthesized in high yields using an optimized synthesis method. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide. One future direction is to further investigate the mechanism of action of this compound. Additionally, this compound could be studied for its potential as a therapeutic agent for other diseases. Further research could also be done to optimize the synthesis method for this compound and to improve its efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide is a chemical compound that has shown promise as a therapeutic agent. This compound has been synthesized using an optimized synthesis method and has been studied for its potential in the treatment of cancer, inflammation, and as an antimicrobial agent. Further research is needed to fully understand the mechanism of action of this compound and to optimize its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide involves several steps. The first step involves the reaction of 5-bromo-2-methylfuran with N-methylglycine to form 5-bromo-N-methylfuran-2-carboxamide. The second step involves the reaction of 5-bromo-N-methylfuran-2-carboxamide with formaldehyde and 5-methylfurfural to form 5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide. This synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has been studied for its potential as a therapeutic agent. This compound has shown promise in the treatment of various diseases, including cancer and inflammation. Scientific research has shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antimicrobial agent.
properties
IUPAC Name |
5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-8-3-4-10(17-8)6-14(2)12(15)9-5-11(13)16-7-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKSJAVYNOOLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)

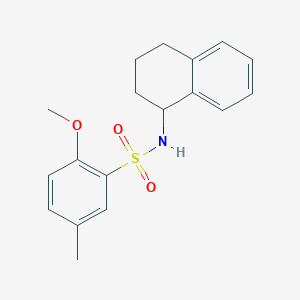
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
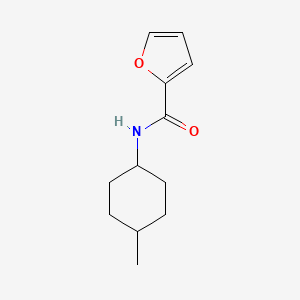
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
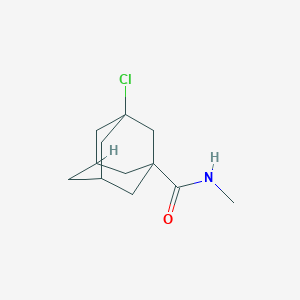
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
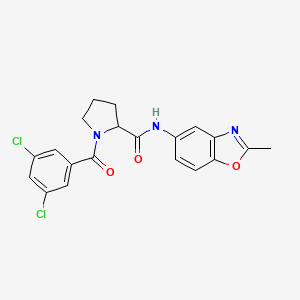
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
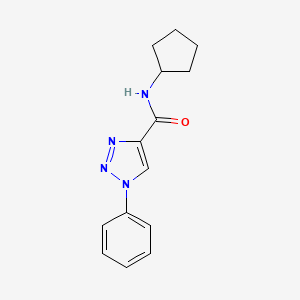
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)